molecular formula C9H22Cl2N2O B1374446 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride CAS No. 1354954-09-8

2-(Piperazin-1-yl)pentan-1-ol dihydrochloride

Cat. No. B1374446
CAS RN: 1354954-09-8
M. Wt: 245.19 g/mol
InChI Key: ICRFIACPMBQBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperazin-1-yl)pentan-1-ol dihydrochloride is a chemical compound consisting of a five-carbon chain with a primary alcohol group and a piperazine moiety. It is a powder with a molecular weight of 245.19 g/mol .


Molecular Structure Analysis

The InChI code for 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride is 1S/C9H20N2O.2ClH/c1-2-3-9(8-12)11-6-4-10-5-7-11;;/h9-10,12H,2-8H2,1H3;2*1H . This indicates the presence of a five-carbon chain with a primary alcohol group and a piperazine moiety.


Physical And Chemical Properties Analysis

2-(Piperazin-1-yl)pentan-1-ol dihydrochloride is a powder that is stored at room temperature . Its molecular weight is 245.19 g/mol .

Scientific Research Applications

Anti-Cancer Activity

  • Heterocyclic Compounds Derived from Piperazine : A study synthesized a heterocyclic compound using 4-(4-(4-aminophenyl)piperazin-1-yl)phenol, showing in vitro anticancer activities against human bone cancer cell lines (Lv et al., 2019).

Crystal Structure and Chemical Analysis

  • Opipramol Dihydrochloride : Research on the dihydrochloride of a piperazine derivative, focusing on its crystal structure and hydrogen bonding, providing insights into its physical properties (Betz et al., 2011).
  • Terazosin Impurity Analysis : Analysis of an impurity in terazosin revealed a piperazine derivative, highlighting the importance of thorough chemical analysis in pharmaceuticals (Brandes et al., 2020).

Synthesis and Pharmacological Evaluation

  • Novel Piperazine Derivatives : A study synthesized novel derivatives of piperazine, evaluating their antidepressant and antianxiety activities (Kumar et al., 2017).
  • DFT, HSA Binding, and Docking Studies : Research focused on synthesizing and characterizing new piperazine derivatives, conducting Density Functional Theory (DFT) and molecular docking studies for biological activity evaluation (Murugesan et al., 2021).

Anti-Malarial Agents

  • Piperazine Derivatives as Anti-Malarial Agents : A study reported the crystal structures of piperazine derivatives with potential anti-malarial activity (Cunico et al., 2009).

Antioxidant and Cytotoxic Agents

  • Piperazine-Berberines Synthesis : Synthesis of piperazine-berberines was studied for their potential as antioxidant and cytotoxic agents against cancer cell lines (Mistry et al., 2016).

Antibacterial and Biofilm Inhibitors

  • Novel Piperazine Hybrids : Research on novel piperazine hybrids showed significant antibacterial efficacy and biofilm inhibition activities (Mekky & Sanad, 2020).

Platelet Aggregation Inhibitors

  • P2Y12 Antagonists : A study described the discovery of a piperazinyl glutamate pyridine as a potent inhibitor of platelet aggregation (Parlow et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-piperazin-1-ylpentan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.2ClH/c1-2-3-9(8-12)11-6-4-10-5-7-11;;/h9-10,12H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRFIACPMBQBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CO)N1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.